molecular formula C30H46N2O2 B4302989 4-[(4-{[4-HYDROXY-3,5-BIS(PROPAN-2-YL)PHENYL]METHYL}PIPERAZIN-1-YL)METHYL]-2,6-BIS(PROPAN-2-YL)PHENOL

4-[(4-{[4-HYDROXY-3,5-BIS(PROPAN-2-YL)PHENYL]METHYL}PIPERAZIN-1-YL)METHYL]-2,6-BIS(PROPAN-2-YL)PHENOL

Cat. No.: B4302989
M. Wt: 466.7 g/mol
InChI Key: XDUJNSLYZHZSFO-UHFFFAOYSA-N
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Description

4,4’-[piperazine-1,4-diylbis(methylene)]bis(2,6-diisopropylphenol) is a complex organic compound characterized by the presence of a piperazine ring linked to two 2,6-diisopropylphenol groups through methylene bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[piperazine-1,4-diylbis(methylene)]bis(2,6-diisopropylphenol) typically involves the Mannich reaction, which is a three-component condensation reaction. The reaction involves the following steps:

    Formation of the Mannich Base: The reaction starts with the condensation of formaldehyde, piperazine, and 2,6-diisopropylphenol to form the Mannich base.

    Subsequent Reactions: The Mannich base undergoes further reactions to form the final product.

The reaction conditions often include the use of anhydrous solvents such as dichloromethane and controlled temperatures to ensure the desired product is obtained with high yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4,4’-[piperazine-1,4-diylbis(methylene)]bis(2,6-diisopropylphenol) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: The phenolic groups can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.

Major Products Formed

The major products formed from these reactions include quinone and hydroquinone derivatives, as well as substituted phenolic compounds.

Scientific Research Applications

4,4’-[piperazine-1,4-diylbis(methylene)]bis(2,6-diisopropylphenol) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-[piperazine-1,4-diylbis(methylene)]bis(2,6-diisopropylphenol) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, its phenolic groups can participate in redox reactions, affecting cellular oxidative stress levels. Additionally, the piperazine ring can interact with neurotransmitter receptors, influencing neurological functions .

Comparison with Similar Compounds

Similar Compounds

  • 6,6’-[piperazine-1,4-diylbis(methylene)]bis[3,5-di(tert-butyl)-1,2-benzoquinone]
  • 2,2′-(1,4-Piperazinediyl)bis[N-(4-methoxyphenyl)succinimide]
  • Piperidine, 4,4’-(1,3-propanediyl)bis-

Uniqueness

4,4’-[piperazine-1,4-diylbis(methylene)]bis(2,6-diisopropylphenol) is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[[4-[[4-hydroxy-3,5-di(propan-2-yl)phenyl]methyl]piperazin-1-yl]methyl]-2,6-di(propan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46N2O2/c1-19(2)25-13-23(14-26(20(3)4)29(25)33)17-31-9-11-32(12-10-31)18-24-15-27(21(5)6)30(34)28(16-24)22(7)8/h13-16,19-22,33-34H,9-12,17-18H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUJNSLYZHZSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)CN2CCN(CC2)CC3=CC(=C(C(=C3)C(C)C)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(4-{[4-HYDROXY-3,5-BIS(PROPAN-2-YL)PHENYL]METHYL}PIPERAZIN-1-YL)METHYL]-2,6-BIS(PROPAN-2-YL)PHENOL
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4-[(4-{[4-HYDROXY-3,5-BIS(PROPAN-2-YL)PHENYL]METHYL}PIPERAZIN-1-YL)METHYL]-2,6-BIS(PROPAN-2-YL)PHENOL
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4-[(4-{[4-HYDROXY-3,5-BIS(PROPAN-2-YL)PHENYL]METHYL}PIPERAZIN-1-YL)METHYL]-2,6-BIS(PROPAN-2-YL)PHENOL
Reactant of Route 4
4-[(4-{[4-HYDROXY-3,5-BIS(PROPAN-2-YL)PHENYL]METHYL}PIPERAZIN-1-YL)METHYL]-2,6-BIS(PROPAN-2-YL)PHENOL
Reactant of Route 5
4-[(4-{[4-HYDROXY-3,5-BIS(PROPAN-2-YL)PHENYL]METHYL}PIPERAZIN-1-YL)METHYL]-2,6-BIS(PROPAN-2-YL)PHENOL
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4-[(4-{[4-HYDROXY-3,5-BIS(PROPAN-2-YL)PHENYL]METHYL}PIPERAZIN-1-YL)METHYL]-2,6-BIS(PROPAN-2-YL)PHENOL

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